Cas no 766537-44-4 ((S)-2-Amino-2-(4-chlorophenyl)propanoic acid)

(S)-2-Amino-2-(4-chlorophenyl)propanoic acid 化学的及び物理的性質
名前と識別子
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- SCHEMBL3619039
- (S)-2-Amino-2-(4-chlorophenyl)propanoic acid
- 766537-44-4
-
- インチ: 1S/C9H10ClNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m0/s1
- InChIKey: FQTSAWDHVYIQAC-VIFPVBQESA-N
- ほほえんだ: ClC1C=CC(=CC=1)[C@](C(=O)O)(C)N
計算された属性
- せいみつぶんしりょう: 199.0400063g/mol
- どういたいしつりょう: 199.0400063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.9
(S)-2-Amino-2-(4-chlorophenyl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D656147-1g |
(2S)-2-AMINO-2-(4-CHLOROPHENYL)PROPANOIC ACID HCl salt |
766537-44-4 | 95% | 1g |
$1680 | 2024-08-03 | |
eNovation Chemicals LLC | D656147-1g |
(2S)-2-AMINO-2-(4-CHLOROPHENYL)PROPANOIC ACID HCl salt |
766537-44-4 | 95% | 1g |
$1680 | 2025-02-18 | |
eNovation Chemicals LLC | D656147-1g |
(2S)-2-AMINO-2-(4-CHLOROPHENYL)PROPANOIC ACID HCl salt |
766537-44-4 | 95% | 1g |
$1680 | 2025-02-28 |
(S)-2-Amino-2-(4-chlorophenyl)propanoic acid 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(S)-2-Amino-2-(4-chlorophenyl)propanoic acidに関する追加情報
Introduction to (S)-2-Amino-2-(4-chlorophenyl)propanoic Acid (CAS No. 766537-44-4)
(S)-2-Amino-2-(4-chlorophenyl)propanoic acid, with the CAS number 766537-44-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.
The molecular structure of (S)-2-Amino-2-(4-chlorophenyl)propanoic acid consists of an amino group and a chlorophenyl substituent attached to a propanoic acid backbone. The stereochemistry, specifically the (S) configuration, plays a crucial role in its biological activity and interactions with biological targets. This configuration ensures high enantiopurity, which is essential for pharmaceutical applications where the efficacy and safety of drugs are highly dependent on their stereochemical properties.
In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. (S)-2-Amino-2-(4-chlorophenyl)propanoic acid serves as a valuable building block in the synthesis of chiral drugs. Its unique structure allows for the design of molecules with enhanced selectivity and reduced side effects. For instance, it has been utilized in the synthesis of protease inhibitors, which are critical in the treatment of various diseases, including HIV and cancer.
One of the most compelling aspects of (S)-2-Amino-2-(4-chlorophenyl)propanoic acid is its potential application in the development of novel therapeutic agents. Researchers have explored its use as a precursor in the synthesis of non-peptide analogs that mimic the activity of natural peptides. These non-peptide analogs have shown promise in targeting specific biological pathways, leading to innovative treatments for conditions such as inflammation, metabolic disorders, and neurodegenerative diseases.
The compound's chlorophenyl group introduces a level of electronic and steric modulation that can fine-tune the pharmacokinetic properties of drug candidates. This feature is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact drug efficacy and bioavailability. The chlorophenyl moiety also enhances binding affinity to certain biological targets, making it an attractive scaffold for drug design.
Recent studies have highlighted the role of (S)-2-Amino-2-(4-chlorophenyl)propanoic acid in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By incorporating this compound into kinase inhibitor designs, researchers have been able to develop highly specific and potent inhibitors that target aberrant signaling pathways.
The synthesis of (S)-2-Amino-2-(4-chlorophenyl)propanoic acid involves advanced chemical methodologies that ensure high yield and purity. Techniques such as asymmetric synthesis and chiral resolution are employed to achieve enantiopurity greater than 99%. These synthetic approaches not only highlight the compound's industrial significance but also demonstrate the advancements in synthetic chemistry that enable the production of complex chiral molecules.
In conclusion, (S)-2-Amino-2-(4-chlorophenyl)propanoic acid (CAS No. 766537-44-4) is a versatile and highly valuable compound in pharmaceutical research and drug development. Its unique structural features, coupled with its stereochemical purity, make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in advancing drug discovery is set to grow even further.
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